molecular formula C18H12F2N4S B3175108 4-(4-fluorophenyl)-1-[4-(3-fluorophenyl)-1,3-thiazol-2-yl]-1H-pyrazol-5-amine CAS No. 955976-89-3

4-(4-fluorophenyl)-1-[4-(3-fluorophenyl)-1,3-thiazol-2-yl]-1H-pyrazol-5-amine

Cat. No.: B3175108
CAS No.: 955976-89-3
M. Wt: 354.4 g/mol
InChI Key: TZYLNQYVQIMMRG-UHFFFAOYSA-N
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Description

4-(4-Fluorophenyl)-1-[4-(3-fluorophenyl)-1,3-thiazol-2-yl]-1H-pyrazol-5-amine is a complex organic compound characterized by the presence of fluorophenyl and thiazolyl groups attached to a pyrazolamine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-fluorophenyl)-1-[4-(3-fluorophenyl)-1,3-thiazol-2-yl]-1H-pyrazol-5-amine typically involves multi-step organic reactions. The process often starts with the preparation of intermediate compounds such as fluorophenyl derivatives and thiazolyl derivatives. These intermediates are then subjected to cyclization reactions to form the pyrazolamine core. Common reagents used in these reactions include halogenating agents, base catalysts, and solvents like dimethylformamide (DMF) and tetrahydrofuran (THF).

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-(4-Fluorophenyl)-1-[4-(3-fluorophenyl)-1,3-thiazol-2-yl]-1H-pyrazol-5-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, often facilitated by catalysts or specific reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or chlorinating agents like thionyl chloride.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

4-(4-Fluorophenyl)-1-[4-(3-fluorophenyl)-1,3-thiazol-2-yl]-1H-pyrazol-5-amine has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(4-fluorophenyl)-1-[4-(3-fluorophenyl)-1,3-thiazol-2-yl]-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Amino-3-fluorophenyl)morpholin-3-one
  • 3-(4-Fluorophenyl)propionic acid
  • Tris(4-fluorophenyl)phosphine oxide

Uniqueness

Compared to similar compounds, 4-(4-fluorophenyl)-1-[4-(3-fluorophenyl)-1,3-thiazol-2-yl]-1H-pyrazol-5-amine stands out due to its unique combination of fluorophenyl and thiazolyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

4-(4-fluorophenyl)-2-[4-(3-fluorophenyl)-1,3-thiazol-2-yl]pyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12F2N4S/c19-13-6-4-11(5-7-13)15-9-22-24(17(15)21)18-23-16(10-25-18)12-2-1-3-14(20)8-12/h1-10H,21H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZYLNQYVQIMMRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C2=CSC(=N2)N3C(=C(C=N3)C4=CC=C(C=C4)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12F2N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(4-fluorophenyl)-1-[4-(3-fluorophenyl)-1,3-thiazol-2-yl]-1H-pyrazol-5-amine
Reactant of Route 2
4-(4-fluorophenyl)-1-[4-(3-fluorophenyl)-1,3-thiazol-2-yl]-1H-pyrazol-5-amine
Reactant of Route 3
4-(4-fluorophenyl)-1-[4-(3-fluorophenyl)-1,3-thiazol-2-yl]-1H-pyrazol-5-amine
Reactant of Route 4
4-(4-fluorophenyl)-1-[4-(3-fluorophenyl)-1,3-thiazol-2-yl]-1H-pyrazol-5-amine
Reactant of Route 5
4-(4-fluorophenyl)-1-[4-(3-fluorophenyl)-1,3-thiazol-2-yl]-1H-pyrazol-5-amine
Reactant of Route 6
4-(4-fluorophenyl)-1-[4-(3-fluorophenyl)-1,3-thiazol-2-yl]-1H-pyrazol-5-amine

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